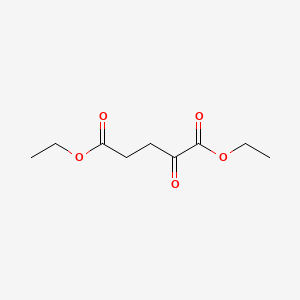

Diethyl 2-oxopentanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRAIMFUWGFAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208328 | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5965-53-7 | |

| Record name | 1,5-Diethyl 2-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl oxalpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl alpha-ketoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL .ALPHA.-KETOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9H7KZF90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Diethyl 2-Oxopentanedioate

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Oxopentanedioate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This compound, a prominent β-keto ester, serves as a highly versatile and valuable building block in modern organic synthesis. Its structural arrangement, featuring a ketone flanked by two ester functionalities, provides a rich platform for a multitude of chemical transformations. This unique reactivity makes it a crucial intermediate in the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmacologically active agents.[1][2] For professionals in drug discovery and development, mastering the synthesis of this key intermediate is paramount for constructing novel molecular entities and optimizing structure-activity relationships (SAR) in lead compounds.[2] This guide provides a comprehensive, field-proven exploration of its synthesis through the Claisen condensation, focusing on mechanistic understanding, practical execution, and strategic optimization.

The Core Reaction: A Mechanistic Deep Dive into the Crossed Claisen Condensation

The synthesis of this compound is achieved via a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3] This specific variant involves the reaction between two different esters: one that can form an enolate (diethyl succinate) and one that cannot, acting purely as an electrophile (diethyl oxalate).[4] Understanding the mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

The reaction proceeds through several distinct, critical stages:

-

Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt). The ethoxide ion selectively deprotonates the α-carbon of diethyl succinate. The choice of base is crucial: using an alkoxide that matches the ester's alcohol portion (ethoxide for an ethyl ester) prevents transesterification, a competing side reaction that would scramble the ester groups.[5] Diethyl succinate is the enolizable partner because it possesses acidic protons on the carbons adjacent to the carbonyl group.

-

Nucleophilic Acyl Substitution: The newly formed, resonance-stabilized enolate of diethyl succinate acts as a potent carbon nucleophile. It attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an ideal non-enolizable partner as it lacks α-hydrogens and thus cannot self-condense.[3][4] This attack forms a tetrahedral alkoxide intermediate.

-

Intermediate Collapse & Reformation: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This addition-elimination sequence is the hallmark of nucleophilic acyl substitution and results in the formation of the β-keto ester product.[5][6]

-

The Driving Force - Irreversible Deprotonation: The newly formed this compound possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The ethoxide base present in the reaction mixture immediately and irreversibly deprotonates this position. This final acid-base reaction is thermodynamically favorable and shifts the entire reaction equilibrium forward, driving the condensation to completion in high yield, in accordance with Le Chatelier's principle.[5] This step is so critical that the Claisen condensation requires a full stoichiometric equivalent of base, as it is consumed in this final step.[5]

-

Acidic Workup: The reaction is concluded with the addition of a dilute acid (e.g., HCl or H₂SO₄) during the workup phase. This step serves to neutralize any remaining base and protonate the final enolate, yielding the neutral this compound product.[7][8]

Visualizing the Mechanism: Claisen Condensation Pathway

Caption: Reaction mechanism of the crossed Claisen condensation.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating methodology derived from standard procedures for Claisen condensations.[7][9] Adherence to anhydrous conditions is critical for success.

Materials and Reagents

-

Diethyl succinate

-

Diethyl oxalate

-

Absolute Ethanol (anhydrous)

-

Sodium metal (handle with extreme care) or commercial Sodium Ethoxide

-

Anhydrous Diethyl Ether

-

Dilute Hydrochloric Acid (e.g., 1M HCl)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Inert gas (Nitrogen or Argon)

Apparatus

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide (Base) :

-

Causality: Preparing the base in situ from sodium and absolute ethanol ensures it is fresh and, critically, anhydrous. Water will hydrolyze the esters and consume the base, preventing the condensation.

-

Under an inert atmosphere, charge a three-necked flask with absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to diethyl succinate) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.

-

Stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

-

Reaction Setup and Reagent Addition :

-

Cool the sodium ethoxide solution in an ice-water bath to 0-5 °C.

-

In a dropping funnel, prepare a mixture of diethyl succinate (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

-

Causality: Using a slight excess of the non-enolizable ester (diethyl oxalate) maximizes the probability of the desired crossed condensation over the self-condensation of diethyl succinate.[4]

-

Add the ester mixture dropwise to the stirred, cooled sodium ethoxide solution over approximately 1-2 hours. Maintain the internal temperature below 10 °C.

-

Causality: Slow, controlled addition is vital. It prevents a rapid exotherm and minimizes the concentration of the enolizable ester at any given time, further suppressing self-condensation.[4]

-

-

Reaction and Monitoring :

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (diethyl succinate) is consumed.

-

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of ice and dilute hydrochloric acid.

-

Causality: This step neutralizes the excess sodium ethoxide and protonates the product enolate to form the final β-keto ester.[7]

-

Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer.

-

Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.

-

Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product is a liquid that can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[7]

-

Quantitative Data and Optimization

The yield of a Claisen condensation is highly dependent on reaction conditions. While specific yield data for the diethyl succinate/diethyl oxalate condensation is not prominently published, analysis of analogous systems provides a strong predictive framework.[10] Optimization can significantly improve outcomes from ~70% to over 85%.[11]

| Parameter | Standard Condition | Optimization Strategy & Rationale | Anticipated Outcome |

| Base | Sodium Ethoxide (1.1 eq) | Use stronger, non-nucleophilic bases like Sodium Hydride (NaH) or LDA.[3] Rationale: These bases can deprotonate the ester more completely and irreversibly, potentially reducing side reactions. | Increased yield, faster reaction times.[11] |

| Solvent | Ethanol | Switch to aprotic solvents like THF or DMF. Rationale: Avoids proton exchange with the solvent, potentially stabilizing the enolate.[11][12] | Improved yield and reaction control. |

| Temperature | 0 °C to Reflux | Maintain low temperature during addition (-78 °C with LDA) then warm slowly. Rationale: Maximizes kinetic control, favoring the desired crossed product over thermodynamic side products. | Higher purity of the crude product. |

| Stoichiometry | 1.2 eq Diethyl Oxalate | Increase excess of diethyl oxalate to 1.5-2.0 eq. Rationale: Further drives the reaction towards the crossed product by mass action. | Reduced self-condensation byproducts. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Self-Validating Solution |

| Low or No Yield | 1. Wet reagents/glassware. 2. Insufficient or decomposed base. 3. Reaction temperature too low. | 1. Flame-dry all glassware; use anhydrous solvents.[9] 2. Use freshly prepared or high-quality commercial base. 3. Ensure reaction reaches reflux after addition. |

| Significant Self-Condensation Product | 1. Addition of esters was too fast. 2. Insufficient excess of diethyl oxalate. 3. Reaction run at too high a temperature initially. | 1. Add the ester mixture slowly via a dropping funnel. 2. Increase the equivalents of diethyl oxalate. 3. Pre-cool the base solution and maintain low temperature during addition. |

| Ester Hydrolysis | Presence of water in the reaction. | Rigorously adhere to anhydrous conditions throughout the setup and reaction.[9] |

Product Characterization

Confirmation of the final product's identity and purity is essential. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, showing the connectivity and chemical environment of all atoms in the molecule.[13]

-

Infrared (IR) Spectroscopy : This technique is key for confirming the presence of the characteristic functional groups: a sharp ketone carbonyl stretch (~1720 cm⁻¹) and ester carbonyl stretches (~1740 cm⁻¹).[13][14]

-

Mass Spectrometry (MS) : Determines the molecular weight of the compound, confirming the correct molecular formula.[13]

Conclusion

The Claisen condensation is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism, exercising meticulous control over experimental parameters—particularly anhydrous conditions and reagent stoichiometry—and employing rational optimization strategies, researchers can consistently achieve high yields of this critical synthetic intermediate. This guide serves as a foundational resource, empowering scientists to leverage this chemistry effectively in their pursuit of novel therapeutics and advanced chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl 2-methyl-3-oxopentanedioate (16631-18-8) for sale [vulcanchem.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. perlego.com [perlego.com]

- 9. orgsyn.org [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. celonpharma.com [celonpharma.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-Oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-Oxopentanedioate (also known as Diethyl 2-Oxoglutarate), a key intermediate in various synthetic and metabolic pathways. As direct experimental spectra are not comprehensively available in public databases, this document leverages expert analysis of its structural features and data from analogous compounds to present a robust, predictive guide to its spectral characteristics. This approach is designed to empower researchers in identifying and characterizing this molecule with high confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₄O₅, M.W. 202.20 g/mol ) is an aliphatic keto-diester. Its structure is characterized by a five-carbon chain with a ketone at the C2 position and two terminal ethyl ester groups. This unique arrangement of functional groups dictates its spectroscopic signature.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind peak assignments is explained to provide a deeper understanding of the structure-spectrum correlation.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and comparison with its close analog, dimethyl 2-oxoglutarate.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -O-CH₂-CH₃ | ~ 1.30 | Triplet | 6H | ~ 7.1 |

| b | -C(O)-CH₂-CH₂ -C(O)- | ~ 2.95 | Triplet | 2H | ~ 6.5 |

| c | -C(O)-CH₂ -CH₂-C(O)- | ~ 3.25 | Triplet | 2H | ~ 6.5 |

| d | -O-CH₂ -CH₃ | ~ 4.25 | Quartet | 4H | ~ 7.1 |

Justification of Assignments:

-

Signal (a) & (d): These signals are characteristic of the two equivalent ethyl ester groups. The methyl protons (a ) are split into a triplet by the adjacent two methylene protons. The methylene protons (d ) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.25 ppm, and are split into a quartet by the three methyl protons.

-

Signal (b) & (c): These signals correspond to the two methylene groups of the pentanedioate backbone. The C4 methylene protons (b ) are adjacent to the C5 ester carbonyl, while the C3 methylene protons (c ) are adjacent to the C2 ketone. The ketone group is more electron-withdrawing than the ester, thus the protons at C3 are expected to be slightly more deshielded (further downfield) than those at C4. Both appear as triplets due to coupling with each other.

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -O-CH₂-CH₃ | ~ 14.1 |

| 2 | -C(O)-CH₂-CH₂ -C(O)- | ~ 28.0 |

| 3 | -C(O)-CH₂ -CH₂-C(O)- | ~ 34.5 |

| 4 | -O-CH₂ -CH₃ | ~ 61.5 |

| 5 | C H₂-C (O)-O- | ~ 161.0 |

| 6 | -CH₂-C (O)-CH₂- | ~ 172.5 |

| 7 | -O-C (O)-C (O)-CH₂- | ~ 193.0 |

Justification of Assignments:

-

Aliphatic Carbons (1-4): The methyl carbons of the ethyl groups (1 ) appear at the most upfield position (~14.1 ppm). The methylene carbons of the ethyl groups (4 ) are shifted downfield (~61.5 ppm) due to the attached oxygen. The backbone methylene carbons (2 and 3 ) appear in the 28-35 ppm range, with the carbon alpha to the ketone (3 ) expected to be slightly more deshielded.

-

Carbonyl Carbons (5-7): Carbonyl carbons have the largest chemical shifts. The ester carbonyls (5 and 6 ) are expected in the 160-175 ppm range. The C1 ester carbonyl (5 ) is alpha to a ketone, which may cause a slight upfield shift compared to the C5 ester carbonyl (6 ). The ketone carbonyl (7 ) is the most deshielded carbon in the molecule, predicted to be around 193.0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1750 | C=O Stretch | Ester Carbonyl |

| ~ 1725 | C=O Stretch | Ketone Carbonyl |

| 1250-1000 | C-O Stretch | Ester Linkage |

Interpretation:

-

C-H Stretching: The region just below 3000 cm⁻¹ will show sharp peaks corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and backbone methylene/methyl groups.

-

C=O Stretching Region: This is the most diagnostic region for this compound. Two strong, sharp absorption bands are expected. The ester carbonyls typically absorb at a higher frequency (~1750 cm⁻¹) than the aliphatic ketone (~1725 cm⁻¹). The presence of two distinct peaks in this region would be strong evidence for the keto-diester structure.

-

C-O Stretching: A series of strong bands in the "fingerprint region" between 1250 and 1000 cm⁻¹ will correspond to the C-O single bond stretching vibrations of the two ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Fragmentation Pattern (EI-MS)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 202 | [M]⁺ | [C₉H₁₄O₅]⁺ | Molecular Ion |

| 157 | [M - OCH₂CH₃]⁺ | [C₇H₉O₄]⁺ | Loss of an ethoxy radical |

| 129 | [M - COOCH₂CH₃]⁺ | [C₆H₉O₃]⁺ | Loss of a carboethoxy radical |

| 101 | [C₄H₅O₃]⁺ | Further fragmentation | |

| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | Carboethoxy cation |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | Ethoxy cation |

Interpretation and Fragmentation Pathway:

Upon electron impact, the molecular ion ([M]⁺) is formed at m/z 202. The most common fragmentation pathways for esters involve the cleavage of bonds alpha to the carbonyl group.

-

Loss of an Ethoxy Radical (m/z 157): The cleavage of the C-O single bond in one of the ester groups results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a prominent peak at m/z 157.

-

Loss of a Carboethoxy Radical (m/z 129): Cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon of the backbone can lead to the loss of a carboethoxy radical (•COOCH₂CH₃, mass 73), resulting in an ion at m/z 129.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized, yet field-proven, protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shift scale to 0 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16 scans, 1-2 second relaxation delay).

-

Process the Free Induction Decay (FID) using a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). This decoupling simplifies the spectrum to single lines for each unique carbon.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet center to 77.16 ppm.

-

IR Spectroscopy Protocol

Objective: To identify the functional groups.

Methodology (Neat Liquid Film):

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top, gently pressing to spread the liquid into a uniform thin film.

-

Acquisition:

-

Place the assembled plates into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane) and store them in a desiccator to prevent fogging.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 50°C to 250°C).

-

-

MS Detection:

-

Set the ion source to the standard 70 eV for electron ionization.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its corresponding mass spectrum. Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating data from analogous compounds with fundamental spectroscopic principles, researchers are equipped with the necessary information to identify this compound, confirm its structure, and assess its purity. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

Diethyl 2-oxopentanedioate mechanism of formation

An In-depth Technical Guide to the Formation of Diethyl 2-Oxopentanedioate

Foreword: Deconstructing a Cornerstone Synthesis

To the researchers, scientists, and drug development professionals who rely on foundational organic reactions, the synthesis of key intermediates is a subject of paramount importance. This compound, commonly known as diethyl α-ketoglutarate, is a pivotal building block in the synthesis of α-ketoglutaric acid, a crucial intermediate in the Krebs cycle, and a precursor for various pharmaceuticals and bioactive molecules.[1][2] This guide provides an in-depth examination of the core mechanism for its formation, moving beyond a simple recitation of steps to explore the causality behind the synthesis, ensuring a blend of theoretical understanding and practical, field-proven insights. Our focus is on the most robust and historically significant route: the crossed Claisen condensation.

The Primary Synthetic Route: A Crossed Claisen Condensation

The formation of this compound is most effectively achieved through a two-stage process commencing with a crossed Claisen condensation.[1] This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[3][4] The specific reactants for this synthesis are diethyl succinate and diethyl oxalate.[5][6]

This particular pairing is highly effective for a crossed condensation due to the inherent properties of the reactants:

-

The Enolizable Ester: Diethyl succinate possesses acidic α-protons (protons on the carbons adjacent to the carbonyl group) and can be deprotonated by a strong base to form a nucleophilic enolate.[3]

-

The Non-Enolizable Electrophile: Diethyl oxalate lacks α-protons and therefore cannot form an enolate or undergo self-condensation.[7][8] This makes it an excellent electrophilic partner, minimizing the formation of unwanted side products and driving the reaction toward the desired crossed product.[7]

The choice of base is critical. Sodium ethoxide is typically employed. Using the sodium alkoxide corresponding to the ester's alcohol component (ethanol in this case) is a self-validating choice that prevents transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[3][9]

The Core Mechanism: From Reactants to Product

The synthesis proceeds through the formation of a key intermediate, triethyl oxalylsuccinate, which is subsequently hydrolyzed, decarboxylated, and re-esterified to yield the final product. The initial condensation is the most mechanistically complex and critical stage.

Stage 1: Formation of Triethyl Oxalylsuccinate via Claisen Condensation

The mechanism involves five distinct steps, with the final deprotonation serving as the thermodynamic driving force for the entire sequence.[10]

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from diethyl succinate by the sodium ethoxide base. This creates a resonance-stabilized enolate ion, the key nucleophile in this reaction.[3][4][10]

-

Nucleophilic Attack: The newly formed succinate enolate attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.[10]

-

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It expels an ethoxide ion, which is a good leaving group, to regenerate the carbonyl double bond. The product of this step is triethyl oxalylsuccinate.[3][10]

-

Deprotonation of the β-Keto Ester (Thermodynamic Driving Force): The resulting triethyl oxalylsuccinate has a highly acidic proton located on the carbon between the two carbonyl groups (pKa ≈ 11). The ethoxide base, present in stoichiometric amounts, rapidly and essentially irreversibly removes this proton.[11] This exergonic deprotonation step shifts the overall equilibrium of the preceding reversible steps to favor the formation of the product enolate, thus driving the reaction to completion.[9][10]

-

Protonation (Acidic Workup): In a separate final step, an aqueous acid (such as hydrochloric acid) is added to neutralize any remaining base and protonate the resonance-stabilized enolate, yielding the neutral triethyl oxalylsuccinate intermediate.[3][5]

Caption: The Claisen condensation mechanism forming the key intermediate.

Stage 2: Conversion to this compound

The isolated triethyl oxalylsuccinate is not the final target. To obtain this compound, the central ester group derived from the oxalate must be removed.

-

Hydrolysis & Decarboxylation: The triethyl ester is heated under reflux with a strong acid, typically hydrochloric acid.[5] This harsh condition hydrolyzes all three ester groups to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding α-ketoglutaric acid.

-

Diesterification: The resulting α-ketoglutaric acid is then re-esterified, typically by heating with ethanol in the presence of an acid catalyst (e.g., acetyl chloride or sulfuric acid), to produce the final desired product, this compound.[1]

Experimental Protocol: A Validated Approach

The following protocol is adapted from the robust and well-vetted procedures found in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[5][6] This workflow represents a self-validating system, where the reaction conditions are optimized to drive the equilibrium and maximize yield.

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

Sodium metal

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Diethyl Oxalate

-

Diethyl Succinate

-

Concentrated Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and dropping funnel, add anhydrous ethanol. Carefully add clean sodium metal in portions. The reaction is exothermic. Once all the sodium has reacted, cool the resulting solution.[5] Expertise & Experience: Using absolute (anhydrous) ethanol is critical to prevent the sodium from reacting with water and to avoid premature hydrolysis of the esters.[5]

-

Condensation: To the cooled sodium ethoxide slurry, add anhydrous ether, followed by the dropwise addition of diethyl oxalate. Subsequently, add diethyl succinate dropwise while stirring. Allow the mixture to stand at room temperature for at least 12 hours.[5]

-

Workup and Isolation of Intermediate: Add water to the reaction mixture to dissolve the sodium salt of the product enolate. Separate the layers and discard the ether layer. Acidify the aqueous layer with concentrated hydrochloric acid, which will cause the triethyl oxalylsuccinate to separate as an oil. Extract the product with ether, dry the combined organic extracts over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[5][6]

-

Hydrolysis and Decarboxylation: Take the crude triethyl oxalylsuccinate and reflux it with 12N hydrochloric acid for approximately 4 hours. Distill the mixture to dryness under reduced pressure to obtain crude α-ketoglutaric acid.[5]

-

Final Esterification: Recrystallize or purify the α-ketoglutaric acid as needed. Convert the purified acid to this compound by standard esterification methods, such as refluxing in ethanol with a catalytic amount of a strong acid.[1] Purify the final product by vacuum distillation.

Quantitative Data Summary

The efficiency of this synthesis is well-documented. The data below, derived from the Organic Syntheses procedure, highlights the expected yields for the key steps. Reproducibility is a hallmark of this trusted method.

| Step | Reactant 1 | Moles | Reactant 2 | Moles | Product | Yield (%) | Reference |

| Condensation | Diethyl Oxalate | 1.00 | Diethyl Succinate | 1.00 | Triethyl Oxalylsuccinate | 88-90% | [5] |

| Hydrolysis | Triethyl Oxalylsuccinate | 0.82 | 12N HCl | - | α-Ketoglutaric Acid | 91-95% | [5] |

| Overall | Diethyl Succinate | 1.00 | - | - | α-Ketoglutaric Acid | ~80-85% | [5] |

Note: The yield for the final esterification step to this compound is typically high but depends on the specific conditions used.

Concluding Remarks

The formation of this compound via the Claisen condensation of diethyl succinate and diethyl oxalate is a classic, robust, and mechanistically insightful synthesis. Its success hinges on fundamental principles: the strategic choice of a non-enolizable electrophile, the use of a non-interfering base, and the powerful thermodynamic driving force provided by the deprotonation of the β-keto ester product. For any scientist engaged in synthetic chemistry, a thorough understanding of this mechanism provides not just a route to a valuable intermediate, but also a deeper appreciation for the elegant control that can be exerted in complex carbon-carbon bond-forming reactions.

References

- 1. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Biological activity of Diethyl 2-oxopentanedioate derivatives

An In-Depth Technical Guide to the Biological Activity of Diethyl 2-Oxopentanedioate Derivatives

Abstract

This compound, a versatile β-keto ester, serves as a foundational scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic and substituted derivatives.[1] Its unique chemical reactivity, characterized by acidic α-protons and electrophilic carbonyl groups, allows for its effective use in multicomponent reactions and cyclocondensation strategies to generate novel molecular architectures.[1][2] This technical guide provides a comprehensive overview of the significant biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Chemical Foundation: this compound as a Synthetic Precursor

This compound (also known as diethyl 2-ketoglutarate) is a dicarboxylic acid ester whose chemical behavior is dominated by the β-keto ester moiety.[1] This structural arrangement facilitates the formation of a resonance-stabilized enolate ion, making it a valuable intermediate for carbon-carbon bond formation.[1] The primary synthetic routes to its derivatives include:

-

Claisen Condensation: A fundamental method for synthesizing β-keto esters.[3][4]

-

Multicomponent Reactions (MCRs): Efficient one-pot reactions where three or more reactants combine to form complex products, such as the Hantzsch-type synthesis of dihydropyridines.[2]

-

Cyclocondensation Reactions: Reactions with reagents like guanidine to form heterocyclic cores, such as pyridopyrimidines, which are known to possess biological activity.[4][5]

The versatility of this scaffold allows for the systematic modification of its structure to optimize binding affinity and biological effect, a cornerstone of modern drug discovery.

Caption: Core reactivity of this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents. By incorporating this scaffold into larger, more complex heterocyclic systems, researchers have developed compounds that exhibit significant antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these derivatives are often multifaceted. Studies have shown that different structural classes can induce cell death through distinct pathways:

-

Apoptosis Induction: Certain α-aminophosphonate derivatives containing a 2-oxoquinoline moiety have been shown to arrest the cell cycle in the S and G2 phases, ultimately leading to programmed cell death (apoptosis) in cervical cancer (HeLa) cells.[8]

-

Necrosis: Polynitrogenated derivatives, such as those based on imidazo[2,1-c][3][4][5]triazine, can induce significantly higher levels of necrosis in cancer cells compared to normal cells, suggesting a different mechanism of cell killing.[6]

-

Targeted Inhibition: The core structure can be used to build molecules that target specific enzymes crucial for cancer cell survival, although this is an area of ongoing research.

Quantitative Data on Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) | T47D (Human Breast Cancer) | 2.3 - 16.0 | [7] |

| DDTD Azomethine Derivative (Compound 2j) | MCF-7 (Human Breast Cancer) | Low (Potent) | [7] |

| α-Aminophosphonate Derivative (Compound 4u) | A549 (Human Lung Adenocarcinoma) | 16.6 ± 0.9 | [8] |

| (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Human Lung Adenocarcinoma) | 2.38 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for in vitro anticancer drug discovery.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi.[10] Derivatives of this compound have been successfully functionalized to create compounds with significant antimicrobial properties.

Mechanism of Action

The antimicrobial activity of these derivatives often stems from their ability to interfere with essential microbial processes:

-

Enzyme Inhibition: Modifications to the core structure can lead to potent inhibitors of key bacterial enzymes. For example, derivatives can be designed to target dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby halting their growth.[4]

-

Membrane Disruption: While less commonly reported for this specific class, some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to cell lysis.

-

General Cytotoxicity: Some derivatives, like those containing an enamine ester moiety, exhibit broad antifungal activity, suggesting a more general mechanism of toxicity against fungal cells.[11]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Benzylidene-3-oxobutanamide | Staphylococcus aureus MRSA (Sa-MRSA) | 2 | [10] |

| 2-Benzylidene-3-oxobutanamide | Acinetobacter baumannii MDR (Ab-MDR) | Good | [10] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) | S. aureus, E. coli, C. albicans | Active | [7] |

| 3-Acetyl-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazoline | Staphylococcus epidermidis ATCC 12228 | 3.91 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle is to challenge the microbe with a serial dilution of the compound in a liquid growth medium.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Typically, this is done across 10 wells, leaving two wells for controls.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the test compound, resulting in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

-

Validation: The positive control well must be turbid, and the negative control well must be clear for the assay to be valid.

Specific Enzyme Inhibition: A Targeted Therapeutic Approach

Beyond broad-spectrum antimicrobial or anticancer activity, derivatives of this compound can be rationally designed to inhibit specific enzymes implicated in disease. This targeted approach can lead to therapies with higher efficacy and fewer side effects.

α-Glucosidase Inhibition for Diabetes Management

Therapeutic Rationale: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose.[13] Inhibiting this enzyme slows glucose absorption, which helps to manage the sharp rise in blood sugar after a meal (postprandial hyperglycemia), a key goal in treating type 2 diabetes.[14][15]

Mechanism: Derivatives, such as those incorporating oxadiazole or thiadiazole moieties, can act as competitive or non-competitive inhibitors.[16] They bind to the active site or an allosteric site on the α-glucosidase enzyme, preventing it from effectively hydrolyzing its carbohydrate substrate.[16][17]

Urease Inhibition for Infection and Agricultural Applications

Therapeutic Rationale: Urease is an enzyme produced by some bacteria (like Helicobacter pylori) that hydrolyzes urea into ammonia, allowing the bacteria to survive in acidic environments like the stomach.[18][19] Inhibiting urease is a strategy to treat infections caused by these pathogens.[20] In agriculture, urease inhibitors prevent the rapid breakdown of urea-based fertilizers, reducing nitrogen loss to the atmosphere.[21]

Mechanism: Thiobarbiturate derivatives have been designed to act as potent urease inhibitors.[18][20] Computational studies suggest these molecules bind effectively within the active site of the urease enzyme, blocking its function.[18]

Quantitative Data on Enzyme Inhibition

| Derivative Class | Target Enzyme | Inhibition Data (IC₅₀ or Kᵢ) | Reference |

| Oxadiazole Derivative (Compound 5g) | α-Amylase | IC₅₀ = 13.09 µg/mL | [14] |

| Oxadiazole Derivative (Compound 23) | α-Glucosidase | Kᵢ = 4.36 µM (Non-competitive) | [16] |

| Thiodiazole Derivative (Compound 35) | α-Glucosidase | Kᵢ = 6.0 µM (Competitive) | [16] |

| N,N-diethyl thiobarbiturates | Urease | Potent inhibitors predicted | [18][20] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase using a chromogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM, pH 6.8.

-

Enzyme Solution: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 0.5 U/mL.

-

Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

-

Test Compounds: Dissolve derivatives in DMSO to create stock solutions, then dilute in buffer.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of the enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

-

Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. The enzyme will cleave pNPG to release p-nitrophenol, which is yellow.

-

Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.

-

Absorbance Reading: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzymatic activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to a control without an inhibitor. Determine the IC₅₀ value. Acarbose is commonly used as a positive control.[14]

Caption: Mechanisms of reversible enzyme inhibition.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The data presented herein underscore the potential of these derivatives to address critical unmet needs in oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying lead compounds to enhance potency and selectivity while minimizing off-target effects and cytotoxicity.

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most promising derivatives.

-

In Vivo Studies: Progressing lead candidates into preclinical animal models to evaluate their pharmacokinetics, safety, and efficacy in a biological system.

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl 2-methyl-3-oxopentanedioate (16631-18-8) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]

- 14. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha-glucosidase inhibitors for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design of New and Potent Diethyl Thiobarbiturates as Urease Inhibitors: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design of new and potent diethyl thiobarbiturates as urease inhibitors: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Navigating the Molecular Landscape: A Technical Guide to the Structural Elucidation and Characterization of Diethyl 2-Oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl 2-Oxopentanedioate in Synthetic Chemistry

This compound, also known as diethyl 2-ketoglutarate, is a β-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and two ester moieties, makes it a versatile building block for the construction of more complex molecules, including pharmaceutical intermediates and heterocyclic scaffolds. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of this compound, grounded in spectroscopic principles and established experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, purification, and reaction setup.

| Property | Value | Source |

| CAS Number | 5965-53-7 | [1] |

| Molecular Formula | C₉H₁₄O₅ | [2] |

| Molecular Weight | 202.20 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 126-128 °C at 12 mmHg | |

| Density | ~1.1 g/cm³ | [2] |

| Purity (Typical) | ≥95% | |

| Storage | Sealed in a dry environment at room temperature. |

The Analytical Workflow: A Multifaceted Approach to Structural Confirmation

The definitive structural elucidation of a molecule like this compound is not reliant on a single technique but rather a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.28 | Triplet | 6H | -O-CH₂-CH₃ (two equivalent) |

| b | ~2.75 | Triplet | 2H | -CO-CH₂-CH₂ -CO₂Et |

| c | ~3.05 | Triplet | 2H | -CO-CH₂ -CH₂-CO₂Et |

| d | ~4.22 | Quartet | 4H | -O-CH₂ -CH₃ (two equivalent) |

Interpretation and Causality:

-

Signal a (Triplet, ~1.28 ppm, 6H): This signal corresponds to the six protons of the two equivalent terminal methyl groups of the ethyl esters. The triplet multiplicity arises from the coupling to the adjacent two protons of the methylene groups (-O-CH₂-).

-

Signal b (Triplet, ~2.75 ppm, 2H): This triplet is assigned to the methylene protons adjacent to the ester carbonyl group. The electron-withdrawing effect of the carbonyl group shifts this signal downfield. It appears as a triplet due to coupling with the adjacent methylene group (signal c).

-

Signal c (Triplet, ~3.05 ppm, 2H): These protons are on the methylene group adjacent to the ketone carbonyl. The stronger deshielding effect of the ketone carbonyl compared to the ester carbonyl results in a further downfield shift. This signal is a triplet due to coupling with the neighboring methylene protons (signal b).

-

Signal d (Quartet, ~4.22 ppm, 4H): This quartet represents the four protons of the two equivalent methylene groups of the ethyl esters. The direct attachment to the electronegative oxygen atom causes a significant downfield shift. The quartet multiplicity is a result of coupling to the three protons of the adjacent methyl groups (signal a).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental ¹³C NMR data for this compound has been reported.[3] This provides a direct confirmation of the carbon framework of the molecule.

Experimental ¹³C NMR Data (CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 14.1 | -O-CH₂-C H₃ (two equivalent) |

| 2 | 28.0 | -CO-CH₂-C H₂-CO₂Et |

| 3 | 34.5 | -CO-C H₂-CH₂-CO₂Et |

| 4 | 61.5 | -O-C H₂-CH₃ (two equivalent) |

| 5 | 172.0 | -CH₂-C O₂Et (ester carbonyl) |

| 6 | 195.0 | >C =O (keto carbonyl) |

Interpretation and Causality:

-

The aliphatic carbons appear in the upfield region (14-62 ppm). The methyl carbons of the ethyl groups are the most shielded.

-

The methylene carbons of the ethyl groups are deshielded due to their attachment to oxygen.

-

The two methylene carbons of the pentanedioate backbone are distinguished by their proximity to the different carbonyl groups.

-

The carbonyl carbons appear significantly downfield. The ketone carbonyl is characteristically found at a lower field (~195.0 ppm) compared to the ester carbonyl (~172.0 ppm).

Experimental Protocol for NMR Spectroscopy

Caption: Standard operational workflow for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the TMS signal (0.00 ppm).

-

Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for both spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1715 | Strong | C=O stretch (keto carbonyl) |

| ~1200 | Strong | C-O stretch (ester) |

Interpretation and Causality:

-

The presence of two strong absorption bands in the carbonyl region (~1700-1750 cm⁻¹) is a key diagnostic feature. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). This distinction allows for the confident identification of both functional groups.

-

The C-H stretching vibrations of the ethyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

-

A strong C-O stretching band around 1200 cm⁻¹ further confirms the presence of the ester functional groups.

Experimental Protocol for IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Assemble Sample Holder: Place a second salt plate on top of the first, creating a thin film of the liquid between the plates.

-

Acquire Background: Place the empty salt plates in the spectrometer and acquire a background spectrum.

-

Acquire Sample Spectrum: Place the sample assembly in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the salt plates with a volatile solvent (e.g., dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights. A GC-MS spectrum for this compound is available.[4]

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 202 | [M]⁺ | Molecular Ion |

| 157 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 129 | [M - CO₂CH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |

| 101 | [M - CH₂CO₂CH₂CH₃]⁺ | Cleavage adjacent to the ketone |

| 73 | [CO₂CH₂CH₃]⁺ | Ethoxycarbonyl fragment |

| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |

| 29 | [CH₂CH₃]⁺ | Ethyl fragment |

Interpretation and Causality:

-

The molecular ion peak at m/z 202 confirms the molecular weight of the compound.

-

The fragmentation pattern is characteristic of esters, with common losses of the ethoxy group (m/z 157) and the ethoxycarbonyl group (m/z 129).

-

Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is also a favored fragmentation pathway, leading to the observed smaller fragments.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Instrument Setup: Set the appropriate GC oven temperature program to ensure good separation. Set the MS to scan a relevant mass range (e.g., m/z 20-300).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are detected.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Synthesis and Purification

A plausible and common method for the synthesis of β-keto esters like this compound is the Claisen condensation.

Caption: Representative workflow for the synthesis and purification of this compound.

A typical synthesis involves the base-mediated condensation of diethyl succinate with diethyl oxalate, followed by decarboxylation.

-

Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a flame-dried flask under an inert atmosphere.

-

Addition of Reactants: A mixture of diethyl succinate and diethyl oxalate is added dropwise to the cooled base solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. This guide has provided a comprehensive overview of these techniques, including both predicted and experimental data, along with detailed, field-proven protocols. By following this integrated approach, researchers, scientists, and drug development professionals can confidently confirm the structure and purity of this compound, enabling its effective application in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Diethyl 2-Oxopentanedioate

Abstract

Diethyl 2-oxopentanedioate, a prominent β-keto ester, stands as a versatile scaffold in modern organic synthesis, finding extensive application in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The profound reactivity of its α-carbon atom, nestled between two activating carbonyl functionalities, dictates its synthetic utility. This guide provides a comprehensive exploration of the principles governing the reactivity of this pivotal carbon center. We will delve into the structural and electronic factors that contribute to the acidity of the α-protons, leading to the facile generation of a resonance-stabilized enolate. Key transformations, including alkylation, acylation, and decarboxylation, will be examined in detail, with an emphasis on mechanistic underpinnings and practical experimental considerations. This document is intended to serve as a definitive resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this compound in their synthetic endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as diethyl α-ketoglutarate, is a dicarboxylic acid ester featuring a ketone at the beta-position relative to one of the ester groups. This structural motif places it within the esteemed class of β-keto esters, compounds renowned for their synthetic versatility.[1] The strategic placement of the electron-withdrawing ketone and ester groups profoundly influences the chemical environment of the intervening α-carbon, rendering its associated protons significantly acidic. This heightened acidity is the cornerstone of the molecule's reactivity, enabling the formation of a nucleophilic enolate species under basic conditions. This enolate serves as a powerful intermediate for the construction of new carbon-carbon bonds, making this compound a valuable building block in the synthesis of a diverse array of organic molecules, including heterocyclic compounds with potential biological activity.[2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H14O5 | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 250 °C (lit.) | [5] |

| Density | 1.113 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.440 (lit.) | [5] |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene. | [5] |

The Heart of Reactivity: The Acidic Alpha-Carbon and Enolate Formation

The chemical behavior of this compound is dominated by the β-keto ester functionality. The protons attached to the α-carbon, situated between the two carbonyl groups, exhibit enhanced acidity.[1] This is a direct consequence of the inductive electron-withdrawing effect of the adjacent carbonyls and, more importantly, the resonance stabilization of the resulting conjugate base, the enolate ion.

Mechanism of Enolate Formation

In the presence of a suitable base, such as an alkoxide, a proton is abstracted from the α-carbon, generating an enolate ion. This ion is a hybrid of two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[6] This delocalization significantly stabilizes the enolate, thereby facilitating its formation.[7]

Figure 1: Enolate formation from this compound.

The choice of base is critical and is often the corresponding alkoxide of the ester to prevent transesterification reactions.[8] For this compound, sodium ethoxide is a common choice.

Key Synthetic Transformations at the Alpha-Carbon

The nucleophilic character of the enolate derived from this compound allows it to participate in a variety of synthetically valuable carbon-carbon bond-forming reactions.

Alkylation: Building Carbon Skeletons

One of the most powerful applications of β-keto ester enolates is their reaction with alkyl halides in an SN2 fashion to form α-alkylated products.[9] This reaction provides a robust method for extending the carbon framework of a molecule.[10]

3.1.1. General Alkylation Protocol

-

Enolate Formation: this compound is treated with one equivalent of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the enolate.

-

Alkylation: The desired alkyl halide (typically a primary or methyl halide to favor SN2 over elimination) is added to the enolate solution.[9]

-

Work-up: The reaction is quenched, and the α-alkylated product is isolated and purified.

Figure 2: General workflow for the alkylation of this compound.

Acylation: Introduction of Carbonyl Functionality

The enolate of this compound can also react with acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group at the α-carbon.[1] This C-acylation reaction is a valuable method for synthesizing more complex dicarbonyl compounds.[11] The use of magnesium chloride can favor C-acylation over O-acylation.[12]

3.2.1. Representative Acylation Protocol

-

Enolate Formation: In a manner similar to alkylation, the enolate is generated using a suitable base.

-

Acylation: The acylating agent is added to the reaction mixture.

-

Work-up and Purification: The acylated product is isolated from the reaction mixture.

Hydrolysis and Decarboxylation: A Gateway to Ketones

A hallmark reaction of β-keto esters is their susceptibility to hydrolysis and subsequent decarboxylation to yield a ketone.[10][13] This two-step process involves the saponification or acid-catalyzed hydrolysis of the ester to the corresponding β-keto acid, which is often unstable and readily loses carbon dioxide upon gentle heating to afford a ketone.[14][15]

3.3.1. Mechanism of Decarboxylation

The decarboxylation of the β-keto acid proceeds through a cyclic six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable ketone.[14]

Figure 3: Mechanism of decarboxylation of a β-keto acid.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrate and desired outcome.

General Procedure for the Alkylation of this compound

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Alkyl halide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

-

Stir the resulting solution for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.1 equivalents) and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Hydrolysis and Decarboxylation of an α-Alkylated this compound Derivative

Materials:

-

α-Alkylated this compound derivative

-

Aqueous hydrochloric acid (e.g., 6 M)

Procedure:

-